REACTION_CXSMILES
|
Br[C:2]1[CH:7]=[CH:6][C:5]([C:8]([OH:13])([CH2:11][CH3:12])[CH2:9][CH3:10])=[CH:4][C:3]=1[CH3:14].O1CCCC1.C([Li])CCC.[B:25](OC(C)C)([O:30]C(C)C)[O:26]C(C)C>CCCCCC>[CH2:9]([C:8]([C:5]1[CH:6]=[CH:7][C:2]([B:25]([OH:30])[OH:26])=[C:3]([CH3:14])[CH:4]=1)([OH:13])[CH2:11][CH3:12])[CH3:10]
|
Name
|
|
Quantity
|
19.4 mmol
|
Type
|
reactant
|
Smiles
|
BrC1=C(C=C(C=C1)C(CC)(CC)O)C
|
Name
|
|
Quantity
|
50 mL
|
Type
|
reactant
|
Smiles
|
O1CCCC1
|
Name
|
solution
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(CCC)[Li]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CCCCCC
|
Name
|
|
Quantity
|
13.5 mL
|
Type
|
reactant
|
Smiles
|
B(OC(C)C)(OC(C)C)OC(C)C
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
-70 °C
|
Type
|
CUSTOM
|
Details
|
with stirring at −70° C.
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
Leave the mixture for approximately 2 h
|
Duration
|
2 h
|
Type
|
WAIT
|
Details
|
over 20 minutes
|
Duration
|
20 min
|
Type
|
CUSTOM
|
Details
|
Leave the mixture
|
Type
|
STIRRING
|
Details
|
with stirring for 3 h
|
Duration
|
3 h
|
Type
|
TEMPERATURE
|
Details
|
to increase to −10° C
|
Type
|
EXTRACTION
|
Details
|
Hydrolyse the mixture with saturated NH4Cl solution and extract two times with ethyl acetate
|
Type
|
WASH
|
Details
|
Wash the combined organic phases with saturated sodium chloride solution
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dry them over sodium sulfate
|
Type
|
CUSTOM
|
Details
|
Evaporate the solvents under vacuum
|
Type
|
CUSTOM
|
Details
|
This gives 5 g of a colorless oil, which is chromatographed on silica gel (heptane/ethyl acetate=9/1)
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
C(C)C(CC)(O)C1=CC(=C(C=C1)B(O)O)C
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 71% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |